molecular formula C7H11ClN2O2S B2522742 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride CAS No. 2171793-94-3

1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2522742
CAS No.: 2171793-94-3
M. Wt: 222.69
InChI Key: KCWKJXAGPOAXRY-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It features a pyrazole ring substituted with a tert-butyl group and a sulfonyl chloride group

Scientific Research Applications

1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific reactions that “1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride” undergoes. For instance, if it undergoes a substitution reaction, it could follow an SN1 or SN2 mechanism .

Future Directions

The future directions for research and applications of “1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride” would depend on its specific properties and potential uses. For example, tert-butyl chloride is used to prepare other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-(tert-Butyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{1-(tert-Butyl)-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form sulfinyl or sulfenyl derivatives under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the HCl formed during the reaction.

    Hydrolysis: Conducted in aqueous or mixed solvent systems.

    Reduction: Requires reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Comparison with Similar Compounds

1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives:

    1-(tert-Butyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.

    1-(tert-Butyl)-1H-imidazole-5-sulfonyl chloride: Contains an imidazole ring instead of a pyrazole ring.

    1-(tert-Butyl)-1H-pyrazole-5-sulfonic acid: The hydrolyzed form of the sulfonyl chloride derivative.

Uniqueness: The presence of the tert-butyl group in this compound imparts steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where such steric effects are desired.

Properties

IUPAC Name

2-tert-butylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-7(2,3)10-6(4-5-9-10)13(8,11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWKJXAGPOAXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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